molecular formula C10H12BrCl B3032881 2-Bromo-4-tert-butyl-1-chlorobenzene CAS No. 61024-95-1

2-Bromo-4-tert-butyl-1-chlorobenzene

Cat. No. B3032881
CAS RN: 61024-95-1
M. Wt: 247.56 g/mol
InChI Key: ZMPAAERDSQBWMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a well-established area of organic chemistry. For instance, the bromination of 1,4-di-tert-butylbenzene using bromine and iron as a catalyst yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene . This suggests that a similar approach could be used to synthesize 2-Bromo-4-tert-butyl-1-chlorobenzene by selectively brominating the appropriate tert-butyl chlorobenzene precursor.

Molecular Structure Analysis

The molecular structure of chlorobenzene and bromobenzene has been studied using NMR spectroscopy in a liquid crystalline phase . The structure of the phenyl ring in these molecules is found to be similar, which implies that the phenyl ring structure of 2-Bromo-4-tert-butyl-1-chlorobenzene would likely resemble these compounds. Additionally, computational studies on related molecules such as 2-bromo-1,4-dichlorobenzene have provided detailed insights into molecular geometry and electronic density .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be complex, as demonstrated by the synthesis of various brominated products from 1,4-di-tert-butylbenzene . The presence of tert-butyl groups can influence the reactivity and selectivity of bromination reactions. Moreover, the reaction of brominated benzene derivatives with butyllithium can lead to intramolecular cyclization, forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic and computational studies. For example, the vibrational spectra of 1-bromo-4-chlorobenzene have been recorded and analyzed, providing information on IR intensities and Raman activities . Computational methods such as DFT have been used to calculate properties like NLO, quantum chemical descriptors, and hyperpolarizability for 2-bromo-1,4-dichlorobenzene . These studies indicate that 2-Bromo-4-tert-butyl-1-chlorobenzene would likely exhibit similar properties, such as distinct IR and Raman spectra, and could be analyzed using similar computational techniques to predict its reactivity and stability.

Scientific Research Applications

  • General Use

    • Application Summary : “2-Bromo-4-tert-butyl-1-chlorobenzene” is a chemical compound with the molecular weight of 247.56 . It is generally used in the field of chemistry .
  • Related Compound: 2-Bromo-4,6-di-tert-butylphenol

    • Application Summary : This compound is used as a pharmaceutical intermediate . When treated with potassium ferricyanide in benzene, it yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
    • Methods of Application : The compound is treated with potassium ferricyanide in benzene .
    • Results or Outcomes : The reaction yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran and a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .

Safety And Hazards

The compound has a GHS07, GHS08 safety classification . The hazard statements include H302, H360, H362, H413 . The precautionary statements include P501, P263, P273, P260, P270, P202, P201, P264, P280, P308+P313, P301+P312+P330, P405 .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Bromo-4-tert-butyl-1-chlorobenzene .

properties

IUPAC Name

2-bromo-4-tert-butyl-1-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPAAERDSQBWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486989
Record name 3-Bromo-4-chloro-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butyl-1-chlorobenzene

CAS RN

61024-95-1
Record name 2-Bromo-1-chloro-4-(1,1-dimethylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61024-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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